Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been used as a scaffold to develop new compounds with diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
The synthesis of thiazole derivatives, including Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate, involves the use of 2-aminothiazoles as a starting material . The compounds are characterized by FTIR and NMR . The synthesis process involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues.
Analgesic Activity
Some thiazole derivatives have been found to have analgesic, or pain-relieving, properties . This could make them useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . They could potentially be used in the development of new antibiotics or antifungal medications.
Antiviral Activity
Some thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.
Antitumor Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This could make them useful in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
UV Absorber or Stabilizer
Organic compounds that are similar to “Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate” have been used as UV absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
Mechanism of Action
Target of Action
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a derivative of the thiazole ring, which has been associated with a wide range of biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in physiological systems . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
The future directions for Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The design and structure-activity relationship of these bioactive molecules could be a focus of future research .
properties
IUPAC Name |
ethyl 2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-12(16)7-10-8-18-13(14-10)9-3-5-11(15)6-4-9/h3-6,8,15H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDZBDTCMSMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428357 | |
Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |
CAS RN |
886503-50-0 | |
Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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